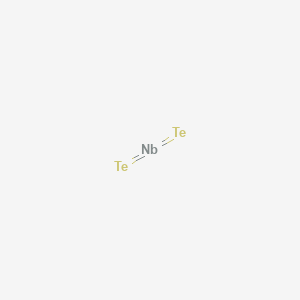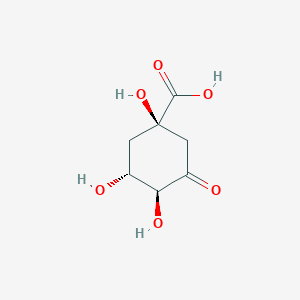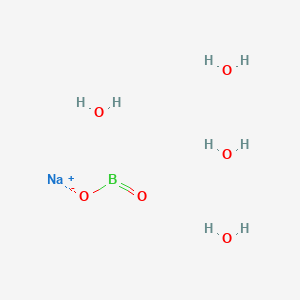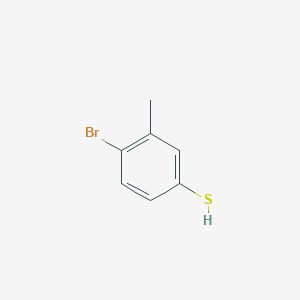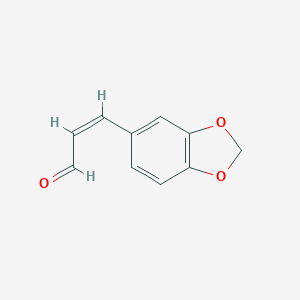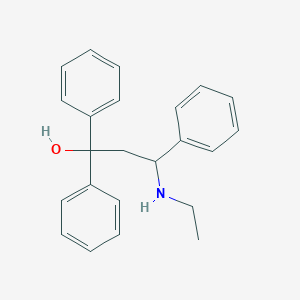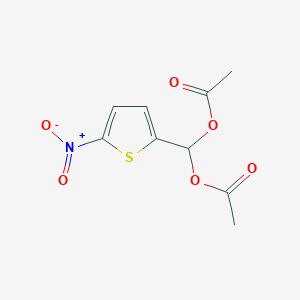
5-Nitrothiophen-2-ylmethylene diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitrothiophen-2-ylmethylene diacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties that make it useful in different areas of study, including biochemistry, pharmacology, and organic chemistry. In
Wirkmechanismus
The mechanism of action of 5-Nitrothiophen-2-ylmethylene diacetate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately cell death. The compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemische Und Physiologische Effekte
Studies have shown that 5-Nitrothiophen-2-ylmethylene diacetate has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have antimalarial activity, making it a potential candidate for the treatment of malaria.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Nitrothiophen-2-ylmethylene diacetate in lab experiments include its relative ease of synthesis, its stability, and its potential applications in various fields. However, there are also limitations to its use. The compound is toxic and must be handled with care. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 5-Nitrothiophen-2-ylmethylene diacetate. One area of interest is the development of new anticancer agents based on the compound. Another area of interest is the use of the compound as a tool for studying protein-ligand interactions and enzyme activity. Additionally, there is potential for the compound to be used in the treatment of other diseases, such as malaria and inflammation.
Conclusion
In conclusion, 5-Nitrothiophen-2-ylmethylene diacetate is a versatile compound with many potential applications in various fields. Its unique properties make it useful in biochemistry, pharmacology, and organic chemistry. While there are limitations to its use, the compound has many advantages and has the potential to be used in the development of new drugs and in the study of protein-ligand interactions and enzyme activity. Future research on this compound is likely to yield many exciting discoveries and applications.
Synthesemethoden
The synthesis of 5-Nitrothiophen-2-ylmethylene diacetate involves the reaction of 5-nitrothiophene-2-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction produces the desired compound in good yield and purity. This method is relatively simple and efficient, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
5-Nitrothiophen-2-ylmethylene diacetate has been widely studied for its potential applications in various fields. In biochemistry, it has been used as a probe to study protein-ligand interactions and enzyme activity. In pharmacology, it has been investigated for its potential use as an anticancer agent and antimalarial drug. In organic chemistry, it has been used as a building block for the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
14289-24-8 |
|---|---|
Produktname |
5-Nitrothiophen-2-ylmethylene diacetate |
Molekularformel |
C9H9NO6S |
Molekulargewicht |
259.24 g/mol |
IUPAC-Name |
[acetyloxy-(5-nitrothiophen-2-yl)methyl] acetate |
InChI |
InChI=1S/C9H9NO6S/c1-5(11)15-9(16-6(2)12)7-3-4-8(17-7)10(13)14/h3-4,9H,1-2H3 |
InChI-Schlüssel |
QYESFCLSVSNRTN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C1=CC=C(S1)[N+](=O)[O-])OC(=O)C |
Kanonische SMILES |
CC(=O)OC(C1=CC=C(S1)[N+](=O)[O-])OC(=O)C |
Andere CAS-Nummern |
14289-24-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




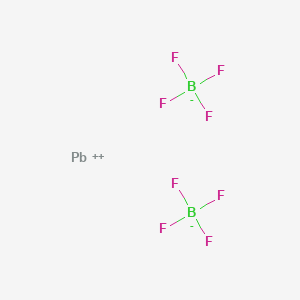
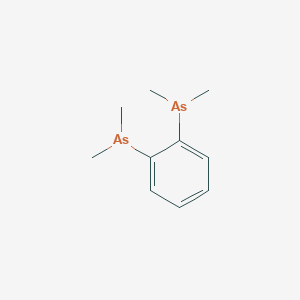
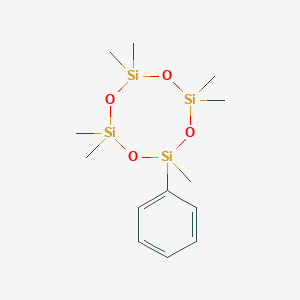
![Odoratin[Cedrela]](/img/structure/B76305.png)

